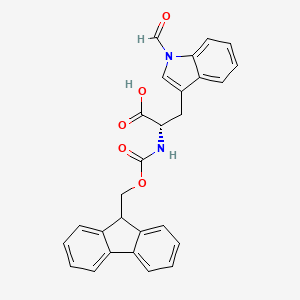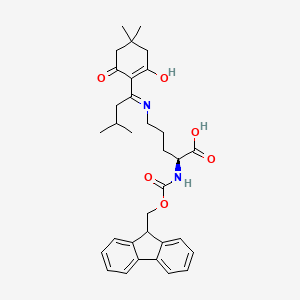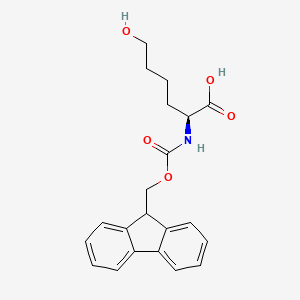
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493,56 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Biomedical and Industrial Fields
Phytochemicals in Disease Control : Compounds similar in structure to the specified chemical, such as syringic acid, have been studied for their wide range of therapeutic applications, including diabetes, cardiovascular diseases (CVDs), cancer, and more. These compounds possess antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities, attributed to specific functional groups such as methoxy groups on the aromatic ring (Cheemanapalli et al., 2018).
Biodegradable Polymers : Research into polyhydroxyalkanoates (PHAs) emphasizes their role as biodegradable polymers adjustable for applications ranging from food packaging to biomedical uses. Metabolic engineering strategies aim to produce chiral (R)-hydroxycarboxylic acids, demonstrating the potential of compounds with carboxylic acid functionalities in sustainable material production (Luz Yáñez et al., 2020).
Antioxidant and Antimicrobial Properties : Natural carboxylic acids derived from plants show significant biological activities, including antioxidant and antimicrobial effects. The structure-activity relationships (SARs) of these compounds highlight the importance of unsaturated bonds and hydroxy groups for their biological efficacy (B. Godlewska-Żyłkiewicz et al., 2020).
Chemical Synthesis and Drug Development : The use of carboxylic acid functional groups is prevalent in the synthesis of drugs and bioactive molecules, illustrating the critical role of such functional groups in medicinal chemistry. The flexibility and reactivity of these groups enable the development of various pharmacologically active compounds (Mingyue Zhang et al., 2021).
Mechanism of Action
Target of Action
Fmoc-D-Tyr(Bzl)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.
Mode of Action
The compound works by protecting the amino group of the amino acid during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group, preventing it from reacting until it is removed in a deprotection step . The Bzl (benzyl) group protects the tyrosine’s phenolic OH group .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . In this process, the Fmoc group is first removed, exposing the amino group for reaction. The amino group can then react with the carboxyl group of another amino acid, forming a peptide bond. This process is repeated to form a peptide chain. The Bzl group is removed later in the process, after the peptide chain has been formed .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its role in peptide synthesis .
Result of Action
The result of the action of Fmoc-D-Tyr(Bzl)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the reactive groups of the amino acids during synthesis, it prevents unwanted side reactions, ensuring that the peptide chain forms correctly .
Action Environment
The action of Fmoc-D-Tyr(Bzl)-OH is influenced by several environmental factors. The pH of the solution, the temperature, and the presence of other reagents can all affect its reactivity and the success of the peptide synthesis . For example, the Fmoc group is removed under basic conditions, so the pH must be carefully controlled . Similarly, the reaction temperature can affect the rate of peptide bond formation .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Tyr(Bzl)-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the SPPS process. The compound’s Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group protects the amino group of the tyrosine residue, preventing unwanted side reactions. During the synthesis, the Fmoc group is removed by a base, typically piperidine, allowing the amino group to participate in peptide bond formation . The benzyl (Bzl) group on the tyrosine side chain provides additional protection, which is removed under acidic conditions after the peptide synthesis is complete .
Cellular Effects
The effects of Fmoc-D-Tyr(Bzl)-OH on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the production of peptides, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using Fmoc-D-Tyr(Bzl)-OH can act as signaling molecules, hormones, or enzyme inhibitors, thereby modulating various cellular processes .
Molecular Mechanism
At the molecular level, Fmoc-D-Tyr(Bzl)-OH exerts its effects through specific binding interactions with biomolecules during peptide synthesis. The Fmoc group binds to the amino group of the tyrosine residue, protecting it from unwanted reactions. Upon deprotection with piperidine, the amino group is free to form peptide bonds with other amino acids. The benzyl group on the tyrosine side chain is removed under acidic conditions, completing the synthesis process . This stepwise protection and deprotection mechanism ensures the accurate assembly of peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-Tyr(Bzl)-OH change over time, particularly during the peptide synthesis process. The compound’s stability is maintained under standard storage conditions, but it undergoes controlled degradation during synthesis. The Fmoc group is removed by piperidine, and the benzyl group is cleaved under acidic conditions. Long-term effects on cellular function are not directly attributed to Fmoc-D-Tyr(Bzl)-OH itself but rather to the peptides synthesized using this compound .
Dosage Effects in Animal Models
The effects of Fmoc-D-Tyr(Bzl)-OH in animal models vary with different dosages, primarily in the context of peptide synthesis. High doses of the compound are used to ensure complete protection of the amino group during synthesis. Excessive use of Fmoc-D-Tyr(Bzl)-OH can lead to toxic or adverse effects, such as incomplete deprotection or side reactions. Threshold effects are observed when the compound is used in optimal concentrations, ensuring efficient peptide synthesis without adverse effects .
Metabolic Pathways
Fmoc-D-Tyr(Bzl)-OH: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as piperidine and trifluoroacetic acid (TFA) during the deprotection steps. These interactions facilitate the removal of the Fmoc and benzyl groups, allowing the amino group of tyrosine to participate in peptide bond formation. The compound’s role in these metabolic pathways is crucial for the efficient synthesis of peptides .
Transport and Distribution
Within cells and tissues, Fmoc-D-Tyr(Bzl)-OH is transported and distributed primarily during the peptide synthesis process. The compound is typically localized in the reaction vessel where the synthesis occurs. It interacts with transporters and binding proteins that facilitate its incorporation into the growing peptide chain. The localization and accumulation of Fmoc-D-Tyr(Bzl)-OH are controlled by the synthesis protocol, ensuring efficient peptide assembly .
Subcellular Localization
The subcellular localization of Fmoc-D-Tyr(Bzl)-OH is primarily within the reaction vessel during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within cells. Its activity and function are confined to the synthesis process, where it plays a critical role in protecting the amino group of tyrosine and facilitating peptide bond formation .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSJSKPWIOKIJ-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654297 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138775-48-1 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















